molecular formula C21H17FN2O3 B2964339 N-(3-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941910-17-4

N-(3-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2964339
CAS No.: 941910-17-4
M. Wt: 364.376
InChI Key: BCIYVBZLWVNSFG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is constitutively activated by internal tandem duplication (ITD) mutations in approximately 30% of acute myeloid leukemia (AML) patients. This targeted inhibition blocks the FLT3 signaling pathway, leading to the suppression of leukemic cell proliferation and the induction of apoptosis . Its primary research value lies in the investigation of oncogenic signaling driven by mutant FLT3 and the preclinical development of therapeutic strategies for AML. Researchers utilize this compound to study mechanisms of drug resistance, to explore synergistic effects in combination with other chemotherapeutic agents, and to further elucidate the role of FLT3-ITD in leukemogenesis. The compound is recognized as a key chemical tool for probing the pathophysiology of FLT3-driven malignancies and for validating FLT3 as a critical molecular target in oncology research .

Properties

IUPAC Name

N-(3-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c1-14(25)15-7-4-8-17(12-15)23-20(26)18-9-5-11-24(21(18)27)13-16-6-2-3-10-19(16)22/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIYVBZLWVNSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₅H₁₃FNO₂. Its structure includes a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neuropharmacological contexts.

Anticancer Potential

Dihydropyridine derivatives have been explored for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar scaffolds can induce apoptosis in various cancer cell lines, highlighting the need for further investigation into this specific compound's efficacy .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular receptors or enzymes involved in disease pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit enzymes such as carbonic anhydrase, which plays a role in tumor growth and metastasis .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis.

Case Studies

Several studies have investigated related compounds with similar structures. For instance:

  • Antiviral Efficacy : A study demonstrated that modifications to the dihydropyridine structure could significantly enhance antiviral activity against HIV and HBV .
  • Anticancer Activity : Research on analogous dihydropyridine derivatives indicated their potential to inhibit tumor growth in xenograft models through apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObservations
AntiviralDihydropyridine derivativesEnhanced activity against HIV and HBV observed with structural modifications
AnticancerDihydropyridine analogsInduction of apoptosis and inhibition of proliferation in cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

N-(4-Acetylphenyl)-1-(2-Chloro-6-Fluorobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

  • Molecular Formula : C₂₁H₁₆ClFN₂O₃
  • Average Mass : 398.82 g/mol
  • Key Differences :
    • Acetyl Position : The acetyl group is at the para position (4-acetylphenyl) versus the meta position (3-acetylphenyl) in the target compound.
    • Benzyl Substituent : Contains a 2-chloro-6-fluorobenzyl group, introducing steric bulk and electron-withdrawing effects compared to the simpler 2-fluorobenzyl in the target.
  • Implications :
    • The para-acetyl group may alter binding interactions due to spatial orientation differences.
    • The chloro-fluoro substitution increases molecular weight (398.82 vs. ~380 g/mol for the target, estimated) and could enhance halogen bonding in biological systems.

BMS-777607: A Met Kinase Inhibitor

  • Molecular Formula : C₂₅H₂₁ClF₂N₄O₃
  • Average Mass : 522.91 g/mol
  • Key Differences: Core Structure: Features a 4-ethoxy-1-(4-fluorophenyl) substitution on the pyridine ring, contrasting with the 2-fluorobenzyl group in the target. Additional Groups: Includes a 2-amino-3-chloropyridin-4-yloxy moiety, enhancing solubility and target specificity for Met kinase inhibition.
  • Demonstrated efficacy in kinase inhibition highlights the importance of substituent diversity for biological activity.

N-(2,4-Dimethoxyphenyl)-1-(3-Trifluoromethylbenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

  • Molecular Formula : C₂₃H₂₀F₃N₂O₄
  • Average Mass : 469.41 g/mol
  • Key Differences :
    • Substituents : A trifluoromethylbenzyl group (strongly electron-withdrawing) and 2,4-dimethoxyphenyl carboxamide (electron-donating).
    • Electronic Effects : The trifluoromethyl group enhances metabolic stability, while methoxy groups may improve solubility.
  • Implications :
    • The trifluoromethyl group’s lipophilicity could prolong half-life compared to the target’s 2-fluorobenzyl.

N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

  • Molecular Formula : C₁₄H₁₁BrN₂O₂
  • Average Mass : 335.16 g/mol
  • Key Differences :
    • Substituents : Bromo and methyl groups on the phenyl ring, lacking the acetyl or fluorobenzyl groups of the target.
    • Conformation : Exhibits near-planar geometry with a dihedral angle of 8.38° between aromatic rings, stabilized by N–H⋯O hydrogen bonds.
  • Planar structure may facilitate π-π stacking in solid-state or protein interactions.

Research Findings and Implications

  • Substituent Position Matters: The acetyl group’s meta vs. para position (target vs.
  • Halogen Effects : Chloro and bromo substituents () enhance molecular weight and polarizability, which may improve crystallinity or target engagement via halogen bonds.
  • Hydrogen Bonding and Conformation : Near-planar structures () and hydrogen-bonded dimers suggest these compounds may exhibit predictable solid-state properties, aiding formulation.
  • Kinase Inhibition Potential: BMS-777607 () demonstrates that strategic substitution (e.g., ethoxy, fluorophenyl) can yield potent kinase inhibitors, a pathway relevant to the target compound’s design.

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